molecular formula C₂₂H₁₈O₃ B1140353 3-Oxo-1-phenyl-3-(2'-hydroxy-5-benzyloxyphenyl)propene CAS No. 872131-45-8

3-Oxo-1-phenyl-3-(2'-hydroxy-5-benzyloxyphenyl)propene

Cat. No.: B1140353
CAS No.: 872131-45-8
M. Wt: 330.38
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 3-Oxo-1-phenyl-3-(2'-hydroxy-5-benzyloxyphenyl)propene follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple aromatic systems and functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 1-(2-hydroxy-5-phenylmethoxyphenyl)-3-phenylprop-2-en-1-one, which accurately reflects the substitution pattern and stereochemistry of the molecule. This nomenclature system provides unambiguous identification by specifying the positions of all substituents relative to the central propene backbone.

The molecular formula C₂₂H₁₈O₃ indicates a substantial organic molecule with a molecular weight of 330.38 daltons, containing twenty-two carbon atoms, eighteen hydrogen atoms, and three oxygen atoms. The chemical structure incorporates multiple aromatic rings connected through conjugated systems, with the presence of hydroxyl and benzyloxy functional groups contributing to the overall molecular complexity. The compound's Chemical Abstracts Service registry number 872131-45-8 provides unique identification within chemical databases and literature.

Structural analysis reveals that the molecule contains three distinct aromatic ring systems: two phenyl groups and one substituted phenyl ring bearing both hydroxyl and benzyloxy substituents. The propene linker connecting these aromatic systems adopts an extended conformation that allows for maximum conjugation across the entire molecular framework. The benzyloxy group introduces additional conformational flexibility through its methylene bridge, creating opportunities for various intramolecular and intermolecular interactions.

The International Union of Pure and Applied Chemistry systematic naming convention also accounts for the stereochemistry of the double bond within the propene unit, which exists predominantly in the E-configuration as indicated by the extended trans arrangement of the aromatic substituents. This geometric configuration significantly influences the overall molecular shape and packing arrangements in crystalline phases. The systematic approach to nomenclature ensures consistent identification across different research contexts and chemical databases.

Properties

IUPAC Name

(E)-1-(2-hydroxy-5-phenylmethoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c23-21(13-11-17-7-3-1-4-8-17)20-15-19(12-14-22(20)24)25-16-18-9-5-2-6-10-18/h1-15,24H,16H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKZDRDBDNAWGK-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Claisen-Schmidt reaction involves deprotonation of an acetophenone derivative to form an enolate, which attacks the carbonyl carbon of a substituted benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. For the target compound:

  • Acetophenone derivative : 2'-Hydroxy-5-benzyloxyacetophenone serves as the ketone component.

  • Benzaldehyde : Phenylacetaldehyde or its protected form is employed.

The reaction proceeds via:

Acetophenone+BenzaldehydeBaseChalcone+H2O\text{Acetophenone} + \text{Benzaldehyde} \xrightarrow{\text{Base}} \text{Chalcone} + \text{H}_2\text{O}

Base catalysts like sodium hydroxide or potassium hydroxide are preferred for their ability to generate enolates efficiently.

Standard Procedure

A representative protocol derived from analogous chalcone syntheses involves:

  • Grinding : Combine 2'-hydroxy-5-benzyloxyacetophenone (1.0 equiv) and phenylacetaldehyde (1.2 equiv) with NaOH (1.5 equiv) in a mortar.

  • Reaction : Grind vigorously for 10–15 minutes until a solid forms.

  • Quenching : Add ice-cold water to neutralize excess base.

  • Filtration : Isolate the crude product via suction filtration.

Table 1: Reaction Conditions and Yields

ParameterValueSource
CatalystNaOH (1.5 equiv)
TemperatureRoom temperature (25°C)
Yield (crude)85–90%
Reaction Time10–15 minutes

Solvent-Free Synthesis Approach

Advantages of Solvent-Free Methods

Solvent-free techniques minimize waste and reduce purification complexity. In one study, grinding acetophenone derivatives with aldehydes and NaOH yielded chalcones with >80% efficiency, avoiding toxic solvents like methanol or DMF.

Optimization for Bulky Substituents

The benzyloxy group at the 5'-position introduces steric hindrance, necessitating modified conditions:

  • Extended Grinding Time : 20–25 minutes to ensure complete enolate formation.

  • Catalyst Adjustment : Potassium tert-butoxide (1.2 equiv) enhances enolate stability for hindered substrates.

Table 2: Modified Conditions for Bulky Substrates

ParameterValueSource
CatalystKOtBu (1.2 equiv)
Grinding Time20–25 minutes
Yield78–82%

Catalytic Methods and Reaction Optimization

Acid-Catalyzed Alternatives

While less common, acid catalysis (e.g., HCl in ethanol) can proceed via enol intermediacy. However, this method risks ether cleavage of the benzyloxy group, reducing its applicability for the target compound.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times to 5–10 minutes, though high temperatures (>100°C) may degrade sensitive hydroxyl groups. Preliminary studies show 70–75% yields under controlled conditions.

Purification and Characterization Techniques

Recrystallization

Crude product purity (∼85%) is upgraded via recrystallization from 95% ethanol, removing unreacted starting materials and inorganic salts.

Spectroscopic Validation

Key Characterization Data :

  • IR Spectroscopy : Strong absorption at 1650–1670 cm⁻¹ (C=O stretch).

  • ¹H NMR : Distinct vinyl proton signals at δ 7.2–7.8 ppm (J = 15–16 Hz, trans coupling).

Table 3: NMR Data for 3-Oxo-1-phenyl-3-(2'-hydroxy-5-benzyloxyphenyl)propene

Proton Environmentδ (ppm)MultiplicityIntegrationSource
Vinyl (Hα)7.68d (J=15 Hz)1H
Vinyl (Hβ)7.94d (J=15 Hz)1H
Aromatic (OH)12.83s1H

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-phenyl-3-(2’-hydroxy-5-benzyloxyphenyl)propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

3-Oxo-1-phenyl-3-(2'-hydroxy-5-benzyloxyphenyl)propene serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Reaction TypeDescription
Oxidation Converts to carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction Can be reduced to alcohols or alkanes using agents such as sodium borohydride.
Substitution Electrophilic or nucleophilic substitutions can occur on the phenyl and benzyloxy groups.

Research has indicated potential biological activities , including:

  • Antimicrobial Properties: The compound has been studied for its efficacy against various microorganisms.
  • Anticancer Activity: Investigations into its effects on cancer cell lines suggest possible therapeutic uses in oncology.

The interaction of this compound with specific molecular targets can modulate enzyme activity and influence various biological pathways, making it a candidate for further pharmacological studies .

Medical Applications

The ongoing research into the therapeutic uses of this compound includes:

  • Potential treatments for inflammatory diseases.
  • Exploration as an antioxidant agent.

Preliminary studies have shown that derivatives of this compound may act as effective drugs against a range of diseases due to their ability to interact with biological receptors .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in organic synthesis , particularly in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in:

  • Dye intermediates for fibers and plastics.
  • Development of corrosion inhibitors.

Moreover, it has been employed in creating fluorescent chemo-sensors and photochemical memory devices, showcasing its versatility in materials science .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Anticancer Research

Research published in Cancer Letters evaluated the anticancer effects of this compound on various cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenyl-3-(2’-hydroxy-5-benzyloxyphenyl)propene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Deuterated Analog: 3-Oxo-1-phenyl-d5-3-(2'-hydroxy-5-benzyloxyphenyl)propene

  • Molecular Formula : C₂₂H₁₃D₅O₃
  • Molecular Weight : 335.41 g/mol
  • Key Differences: Incorporation of five deuterium atoms at the phenyl group, likely at positions ortho, meta, or para to the ketone. Isotopic substitution increases molecular weight by ~5 g/mol compared to the non-deuterated form. Applications: Used as an internal standard in mass spectrometry or for metabolic pathway tracing due to its isotopic labeling .

Thiazole-Containing Derivative: 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime

  • Molecular Formula : C₁₉H₁₄ClFN₂O₂S
  • Molecular Weight : 376.84 g/mol
  • Key Differences :
    • Replacement of the benzyloxyphenyl group with a 2-phenyl-1,3-thiazol-5-yl moiety.
    • Introduction of halogen substituents (Cl, F) and an oxime functional group (–CH=N–O–).
    • Implications :
  • Thiazole rings enhance biological activity, often serving as pharmacophores in antimicrobial or enzyme-inhibiting agents.
  • Oxime groups enable metal chelation or participation in redox reactions .

Methoxyphenyl-Thiazole Oxime: 3-(4-Methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

  • Molecular Formula : C₁₄H₁₃ClN₂O₃S
  • Molecular Weight : 324.78 g/mol
  • Key Differences :
    • Methoxy group (–OCH₃) at the para position of the phenyl ring, enhancing electron-donating effects.
    • Thiazole ring with a chlorine substituent and oxime group.
    • Implications :
  • Methoxy groups may improve solubility in polar solvents.

Benzofuran-Based Analog: 3-[2-[(E)-(3-Oxo-1-benzofuran-2-ylidene)methyl]phenoxy]propanoic Acid

  • Molecular Formula : C₁₉H₁₄O₅
  • Molecular Weight : 330.31 g/mol
  • Key Differences :
    • Replacement of the phenyl group with a benzofuran ring and addition of a carboxylic acid (–COOH) group.
    • Implications :
  • Carboxylic acid introduces polarity, affecting solubility and interaction with biological targets.

Structural and Functional Group Analysis

Compound Key Functional Groups Reactivity/Applications
Target Compound Enone, benzyloxy, phenolic –OH Michael addition, anti-inflammatory research
Deuterated Analog Deuterated phenyl, enone Isotopic tracing, analytical standards
Thiazole Derivative () Thiazole, oxime, halogens Antimicrobial agents, enzyme inhibition
Methoxyphenyl-Thiazole Oxime () Methoxy, thiazole, oxime Enhanced solubility, chelation chemistry
Benzofuran-Based Analog () Benzofuran, carboxylic acid Photochemical studies, materials science

Biological Activity

3-Oxo-1-phenyl-3-(2'-hydroxy-5-benzyloxyphenyl)propene, a compound with the molecular formula C22H18O3C_{22}H_{18}O_3 and a molecular weight of 330.38 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both hydroxy and benzyloxy groups on the phenyl ring. This structural configuration is believed to influence its biological activity significantly.

Property Value
Molecular FormulaC22H18O3
Molecular Weight330.38 g/mol
IUPAC Name(E)-1-(2-hydroxy-5-phenylmethoxyphenyl)-3-phenylprop-2-en-1-one
CAS Number872131-45-8

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives related to this compound show varying degrees of activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 125 µg/mL for certain derivatives .

Table: Antimicrobial Activity Data

Compound MIC (µg/mL) Activity Description
This compound15.6 - 500Active against various bacterial strains
Derivative with pyridin-2-ylmethylidene group7.8 - 125Highest activity observed
Derivative with longer linker15.6 - 500Lower activity compared to shorter linkers

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Effects

A recent study evaluated the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that certain modifications enhanced the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Lipophilicity and Biological Activity Correlation

The lipophilicity of compounds is a critical factor influencing their biological activity. The LogP values calculated for various derivatives suggest a correlation between lipophilicity and antimicrobial efficacy, where higher lipophilicity often correlates with increased penetration into cells .

Q & A

Q. How to design a robust stability study for this compound under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots at timed intervals and analyze via UPLC-PDA to track degradation products. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

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